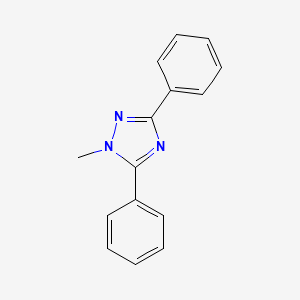
5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis[4,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-]: is a heterocyclic compound featuring an oxazolone ring structure. This compound is characterized by the presence of two oxazolone units connected via a 1,4-phenylene bridge, with each oxazolone ring bearing two methyl groups at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-] typically involves the reaction of 1,4-phenylenediamine with 4,4-dimethyl-2-oxazolone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The oxazolone rings can participate in substitution reactions, where functional groups on the ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, 5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-] is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in biological and medicinal research, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用機序
The mechanism by which 5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-] exerts its effects involves its interaction with specific molecular targets. The oxazolone rings can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This interaction can lead to changes in cellular processes and pathways, making the compound useful in therapeutic applications.
類似化合物との比較
- 2,2’- (1,4-phenylene)bis(4H-3,1-benzoxazin-4-one)
- 2,2’- (2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
- 2,2’- (1,4-phenylene)bis(1,3,6,2-dioxazaborocane)
Uniqueness: Compared to similar compounds, 5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-] stands out due to its specific structural features, such as the presence of two oxazolone rings and the 1,4-phenylene bridge. These features confer unique chemical and physical properties, making it particularly valuable in various applications.
特性
IUPAC Name |
2-[4-(4,4-dimethyl-5-oxo-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-15(2)13(19)21-11(17-15)9-5-7-10(8-6-9)12-18-16(3,4)14(20)22-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMNACSNMBKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2=CC=C(C=C2)C3=NC(C(=O)O3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395887 |
Source


|
| Record name | 5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis[4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31578-05-9 |
Source


|
| Record name | 5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis[4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7777864.png)

![1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B7777874.png)

![1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide](/img/structure/B7777899.png)


![2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one](/img/structure/B7777917.png)




